Ethyl (4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}phenyl)acetate
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Overview
Description
Ethyl 2-(4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}phenyl)acetate is a complex organic compound that features a benzofuran ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}phenyl)acetate typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions The reaction conditions often involve the use of solvents like dichloroethane (DCE) and catalysts such as iron(III) chloride (FeCl3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}phenyl)acetate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted aromatic compounds, respectively.
Scientific Research Applications
Ethyl 2-(4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}phenyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}phenyl)acetate involves its interaction with various molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific pathways involved in cell proliferation, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran core and exhibit similar biological activities.
Indole derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, also show diverse biological activities.
Uniqueness
Ethyl 2-(4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}phenyl)acetate is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzofuran ring with an amino group and an ester functionality makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 2-[4-[[3-(1-benzofuran-2-yl)-3-oxopropyl]amino]phenyl]acetate |
InChI |
InChI=1S/C21H21NO4/c1-2-25-21(24)13-15-7-9-17(10-8-15)22-12-11-18(23)20-14-16-5-3-4-6-19(16)26-20/h3-10,14,22H,2,11-13H2,1H3 |
InChI Key |
KLCBXBZYXAXZTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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